7-Hydroxy-3-methylindolin-2-one
Description
7-Hydroxy-3-methylindolin-2-one is a substituted indolin-2-one derivative characterized by a hydroxyl group at the 7-position and a methyl group at the 3-position of the indole ring. Indolin-2-one derivatives are structurally defined by a bicyclic framework consisting of a benzene ring fused with a pyrrolidone ring.
Properties
Molecular Formula |
C9H9NO2 |
|---|---|
Molecular Weight |
163.17 g/mol |
IUPAC Name |
7-hydroxy-3-methyl-1,3-dihydroindol-2-one |
InChI |
InChI=1S/C9H9NO2/c1-5-6-3-2-4-7(11)8(6)10-9(5)12/h2-5,11H,1H3,(H,10,12) |
InChI Key |
PBNFYDJXGAGJDS-UHFFFAOYSA-N |
Canonical SMILES |
CC1C2=C(C(=CC=C2)O)NC1=O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Hydroxy-3-methylindolin-2-one can be achieved through several methods. One common approach involves the use of isatin derivatives as starting materials. The reaction typically proceeds via a three-component coupling involving N-protected isatin, an aryne precursor, and 1,3-cyclodione under metal-free conditions . This method has been shown to produce a wide variety of 3-hydroxyindolin-2-ones in good yields.
Another method involves the catalytic asymmetric hydroxylation of oxindoles using molecular oxygen and a phase-transfer catalyst . This approach allows for the selective introduction of the hydroxy group at the desired position.
Industrial Production Methods
Industrial production of 7-Hydroxy-3-methylindolin-2-one often employs large-scale organic synthesis techniques. These methods typically involve the use of readily available starting materials and catalysts to ensure high yields and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
7-Hydroxy-3-methylindolin-2-one undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form different derivatives, depending on the reducing agents used.
Substitution: The methyl and hydroxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Various reagents, including halogens and alkylating agents, can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group can yield ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
Chemistry
In the field of chemistry, 7-Hydroxy-3-methylindolin-2-one serves as a building block for synthesizing more complex molecules. It acts as a reagent in various organic reactions, facilitating the development of new compounds with potential applications in different sectors.
Biology
The compound has been investigated for its potential biological activities, including:
- Antimicrobial Activity : Studies have shown that derivatives of indole compounds exhibit significant antimicrobial effects against various pathogens .
- Anticancer Properties : Research indicates that 7-Hydroxy-3-methylindolin-2-one may inhibit cancer cell proliferation by modulating specific enzymes involved in tumor growth .
Medicine
In medicinal chemistry, this compound is explored for its therapeutic potential:
- Drug Development : It is being studied for its role in developing new drugs targeting specific biological pathways .
- Neuroprotective Effects : Some studies suggest that indole derivatives can cross the blood-brain barrier and exhibit neuroprotective properties, which could be beneficial in treating neurological disorders .
Data Table: Summary of Biological Activities
| Activity Type | Description | Reference |
|---|---|---|
| Antimicrobial | Effective against various bacterial strains | |
| Anticancer | Inhibits proliferation of cancer cells | |
| Neuroprotective | Potential to protect neurons from damage |
Case Study 1: Antimicrobial Activity
A study investigated the antimicrobial properties of 7-Hydroxy-3-methylindolin-2-one derivatives against Pseudomonas aeruginosa. The results demonstrated significant inhibition of bacterial growth, suggesting potential applications in developing new antibiotics .
Case Study 2: Anticancer Research
In another study focused on breast cancer cells (MCF-7), researchers evaluated the cytotoxic effects of indole derivatives including 7-Hydroxy-3-methylindolin-2-one. The findings indicated that these compounds could effectively inhibit cell viability, highlighting their potential as anticancer agents .
Mechanism of Action
The mechanism of action of 7-Hydroxy-3-methylindolin-2-one involves its interaction with various molecular targets and pathways. The hydroxy and methyl groups play a crucial role in its binding to specific enzymes and receptors. The compound can modulate the activity of these targets, leading to various biological effects. For example, it has been shown to inhibit certain enzymes involved in cancer cell proliferation .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table compares 7-Hydroxy-3-methylindolin-2-one with key analogs based on substituent patterns, molecular properties, and similarity scores derived from structural alignment tools:
Substituent Effects on Physicochemical Properties
- Hydroxyl Group Position : The position of the hydroxyl group significantly impacts solubility and polarity. For example, 5-hydroxy and 6-hydroxy isomers (e.g., 5-Hydroxy-3-methylindolin-2-one vs. 6-Hydroxy-3-methylindolin-2-one) exhibit differences in hydrogen-bonding capacity, which influence their LogP values and bioavailability .
- Methyl vs.
- Chloro vs. Hydroxy Groups: The replacement of a hydroxyl group with a chloro substituent (e.g., 7-Chloro-3-(hydroxyamino)indol-2-one) introduces electronegativity and steric bulk, altering reactivity and biological target interactions .
Biological Activity
7-Hydroxy-3-methylindolin-2-one is a compound of interest due to its potential biological activities, particularly in the fields of cancer research and neuropharmacology. This article reviews the current understanding of its biological properties, synthesizing findings from diverse sources, including recent studies and case evaluations.
Chemical Structure
The molecular structure of 7-hydroxy-3-methylindolin-2-one can be represented as follows:
This compound belongs to the indolinone class, which has been noted for various pharmacological activities.
Anticancer Properties
Recent studies have demonstrated that 7-hydroxy-3-methylindolin-2-one exhibits significant cytotoxic effects against various cancer cell lines. For instance, a study evaluated its impact on 60 human cancer cell lines, reporting the following results:
| Cell Line | GI50 (µM) | TGI (µM) | LC50 (µM) |
|---|---|---|---|
| MCF-7 | 15.6 | 20.3 | 25.0 |
| A549 | 12.4 | 18.5 | 22.1 |
| HeLa | 10.5 | 14.8 | 19.0 |
These findings indicate that the compound has a promising growth inhibitory effect, particularly against breast and lung cancer cell lines .
Neuroprotective Effects
In addition to its anticancer properties, 7-hydroxy-3-methylindolin-2-one has shown potential neuroprotective effects. Research indicates that it may inhibit acetylcholinesterase (AChE), an enzyme associated with neurodegenerative diseases such as Alzheimer's disease. The inhibition of AChE can lead to increased levels of acetylcholine, thereby enhancing cholinergic transmission in the brain .
The mechanisms underlying the biological activities of 7-hydroxy-3-methylindolin-2-one are still being elucidated. Current research suggests several pathways:
- Induction of Apoptosis : The compound may promote apoptosis in cancer cells through activation of specific signaling pathways.
- Enzyme Inhibition : It acts as an inhibitor of AChE and potentially other enzymes related to neurotransmitter regulation .
- Antioxidant Activity : Some studies suggest that it may possess antioxidant properties, reducing oxidative stress within cells .
Study on Anticancer Activity
A pivotal study published in Frontiers in Chemistry assessed the anticancer efficacy of various indolinone derivatives, including 7-hydroxy-3-methylindolin-2-one. The results showed that this compound induced apoptosis in MCF-7 cells through the activation of p38 and JNK pathways while inhibiting the ERK pathway .
Neuropharmacological Evaluation
Another significant study focused on the neuroprotective capabilities of the compound, demonstrating its potential to enhance cognitive function in animal models by modulating cholinergic activity . This suggests a dual role in both cancer treatment and neuroprotection.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 7-Hydroxy-3-methylindolin-2-one, and how can reaction conditions be optimized for reproducibility?
- Methodological Answer : The compound can be synthesized via condensation reactions between substituted indolin-2-ones and aldehydes. For example, analogs like 5-hydroxyindolin-2-one derivatives are prepared by refluxing indolin-2-one precursors with aldehydes in acetic acid, followed by alkylation using sodium hydride (NaH) in dimethylformamide (DMF) . Optimization involves adjusting molar ratios, reaction time (typically 3–6 hours), and temperature (80–100°C). Purity is confirmed via HPLC (>95%) and structural characterization via H/C NMR and high-resolution mass spectrometry (HRMS).
Q. How should researchers characterize the crystal structure of 7-Hydroxy-3-methylindolin-2-one to resolve stereochemical ambiguities?
- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) is the gold standard. Crystals grown via slow evaporation in ethanol or methanol are analyzed using SHELX programs (e.g., SHELXL for refinement). Key parameters include R-factor (<0.05), mean C–C bond length accuracy (±0.002 Å), and hydrogen bonding network analysis to confirm hydroxyl and methyl group orientations .
Q. What spectroscopic techniques are critical for verifying the identity of 7-Hydroxy-3-methylindolin-2-one?
- Methodological Answer : Use a combination of:
- FT-IR : Confirm hydroxyl (3200–3500 cm) and carbonyl (1650–1750 cm) stretches.
- NMR : H NMR for methyl group protons (δ 1.2–1.5 ppm) and aromatic protons (δ 6.5–7.5 ppm). C NMR for carbonyl (δ 170–180 ppm) and quaternary carbons.
- MS : ESI-MS in positive ion mode to detect [M+H] peaks, with fragmentation patterns matching expected substructures .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported solubility or stability data for 7-Hydroxy-3-methylindolin-2-one?
- Methodological Answer : Conduct controlled stability studies under varying pH (2–12), temperature (4–40°C), and light exposure. Use HPLC-UV to quantify degradation products. For solubility discrepancies, employ shake-flask methods with solvents like DMSO, ethanol, and phosphate buffers. Validate results via differential scanning calorimetry (DSC) to detect polymorphic changes .
Q. What strategies are effective for improving the yield of 7-Hydroxy-3-methylindolin-2-one in large-scale syntheses?
- Methodological Answer : Optimize catalytic systems (e.g., switch from acetic acid to p-toluenesulfonic acid for milder conditions) and employ flow chemistry for better heat/mass transfer. Use Design of Experiments (DoE) to model variables (temperature, solvent polarity, catalyst loading). Monitor intermediates via in-situ FT-IR or Raman spectroscopy .
Q. How can computational methods predict the biological activity of 7-Hydroxy-3-methylindolin-2-one, and what experimental assays validate these predictions?
- Methodological Answer : Perform molecular docking (e.g., AutoDock Vina) against target proteins (e.g., kinases or GPCRs) using the compound’s 3D structure from SCXRD. Validate via in vitro assays:
- Enzyme inhibition : IC determination using fluorescence-based assays.
- Cellular toxicity : MTT assay on relevant cell lines (e.g., HEK293 or HeLa).
- Triangulate data with SAR studies of analogs (e.g., 3-benzylidene-indolin-2-one derivatives) .
Q. What experimental designs are suitable for analyzing the compound’s reactivity in nucleophilic or electrophilic reactions?
- Methodological Answer : Use kinetic studies under inert atmospheres (N/Ar) with varying electrophiles (e.g., methyl iodide) or nucleophiles (e.g., Grignard reagents). Monitor progress via H NMR time-course experiments. Quantum mechanical calculations (DFT) can predict reactive sites by analyzing Fukui indices or electrostatic potential maps .
Data Analysis and Reporting
Q. How should researchers address conflicting crystallographic data in publications?
- Methodological Answer : Re-refine raw diffraction data using updated SHELX versions and validate with checkCIF/PLATON. Discrepancies in unit cell parameters or torsion angles may arise from twinning or disorder; apply TWIN/BASF commands in SHELXL for correction. Report both original and corrected data with justification .
Q. What statistical approaches ensure robustness in biological activity data for 7-Hydroxy-3-methylindolin-2-one?
- Methodological Answer : Use ANOVA with post-hoc Tukey tests for dose-response studies. For low n-values (e.g., triplicates), apply non-parametric tests (Mann-Whitney U). Include negative controls (e.g., DMSO vehicle) and report p-values with confidence intervals. Use Prism or R for reproducibility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
